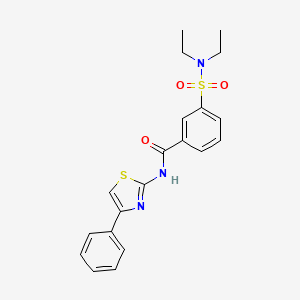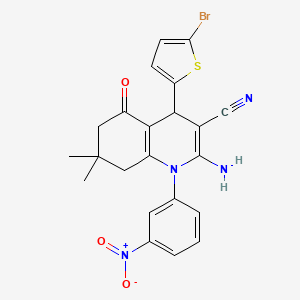
3-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: DTB , is a synthetic organic compound. Its chemical structure consists of a benzene ring substituted with a thiazole moiety and a sulfonamide group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
a. Synthetic Routes: DTB can be synthesized through various routes. One common method involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile with ethylenediamine in the presence of a catalytic amount of carbon disulfide. This yields 2-amino-3-(4,5-dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-1-benzoselenophene. Further cyclocondensation with triethyl orthoformate, benzaldehyde, and carbon disulfide leads to tetracyclic imidazobenzoselenophenopyrimidine derivatives .
b. Industrial Production: While DTB is not widely produced industrially, research laboratories synthesize it for scientific investigations and applications.
Chemical Reactions Analysis
DTB undergoes several reactions:
Oxidation: It can be oxidized using appropriate reagents.
Reduction: Reduction reactions modify its functional groups.
Substitution: Substituents on the benzene ring can be replaced. Common reagents include hydrazine hydrate, triethyl orthoformate, and sodium nitrite. Major products depend on reaction conditions and substituents.
Scientific Research Applications
a. Chemistry:
- DTB serves as a versatile building block for designing novel heterocyclic compounds.
- Researchers explore its reactivity in various reactions, contributing to the field of organic synthesis.
- DTB derivatives exhibit potential antimicrobial and antifungal activity .
- Its bioactivity warrants further investigation for drug development.
- DTB’s applications in industry are limited due to its specialized nature. it may find use in fine chemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism by which DTB exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
DTB’s uniqueness lies in its thiazole-sulfonamide combination. Similar compounds include other sulfonamides, thiazoles, and benzamides. DTB’s specific structure sets it apart.
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-23(4-2)28(25,26)17-12-8-11-16(13-17)19(24)22-20-21-18(14-27-20)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,21,22,24) |
InChI Key |
FZOKOCGLPQGPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540580.png)
![4-bromo-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11540583.png)
![3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11540586.png)
![2-[4-(4-Phenyl-piperazine-1-sulfonyl)-phenyl]-isoindole-1,3-dione](/img/structure/B11540591.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11540592.png)
![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11540601.png)
![3-methyl-5-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11540609.png)
![Furazano[3,4-E]1,2,4-triazolo[4,3-a]pyrazin-5-amine, N-(2,5-dimethoxyphenyl)-8-methyl-](/img/structure/B11540612.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11540621.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11540624.png)
![1-[4-(4-ethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540627.png)


![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11540644.png)
